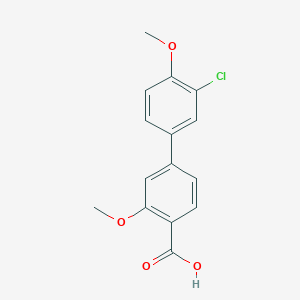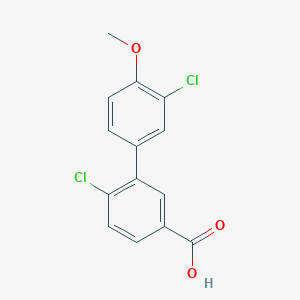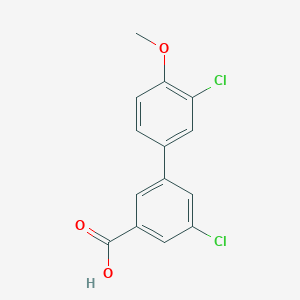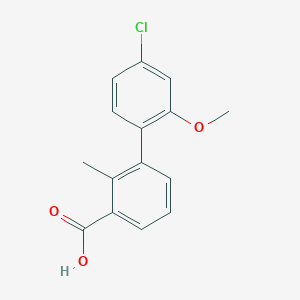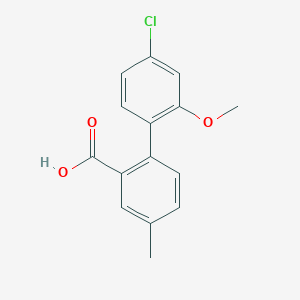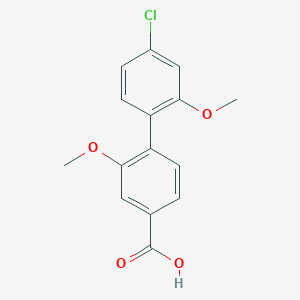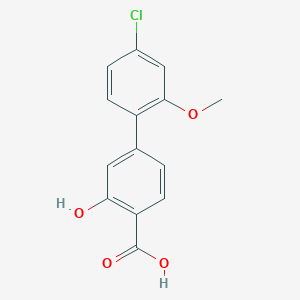
4-(4-Chloro-2-methoxyphenyl)-2-hydroxybenzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Chloro-2-methoxyphenyl)-2-hydroxybenzoic acid, also known as 4-chloro-2-methoxybenzoic acid (CMBA) is a phenolic compound with a wide range of applications in the fields of scientific research and laboratory experiments. CMBA has been studied extensively in recent years, and its unique properties have been used to develop various products and processes.
作用机制
The mechanism of action of CMBA is not completely understood. However, it is known that CMBA is a phenolic compound, which means that it is capable of forming hydrogen bonds with other molecules. This allows CMBA to interact with other molecules and affect their properties. Additionally, CMBA is a weak acid, which means that it can act as a proton donor in certain reactions. Finally, CMBA has been found to have antioxidant properties, which means that it can scavenge free radicals and protect cells from oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of CMBA are not fully understood. However, CMBA has been found to have a variety of effects on the body. CMBA has been found to have anti-inflammatory properties, which means that it can reduce inflammation in the body. Additionally, CMBA has been found to have antifungal and antiviral properties, which means that it can help to prevent the growth of fungi and viruses. Finally, CMBA has been found to have antioxidant properties, which means that it can protect cells from oxidative damage.
实验室实验的优点和局限性
CMBA has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of CMBA is its low cost and easy availability. Additionally, CMBA is relatively stable and has a low melting point, making it easy to work with. Finally, CMBA is non-toxic, making it safe for use in laboratory experiments.
However, CMBA also has a number of limitations. One of the main limitations is that CMBA is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, CMBA is not very stable in the presence of light and heat, making it difficult to use in certain experiments. Finally, CMBA is not very soluble in organic solvents, making it difficult to use in certain reactions.
未来方向
Given the wide range of applications of CMBA, there are a number of potential future directions for research. One potential area of research is the development of new synthetic methods for CMBA. Additionally, further research into the biochemical and physiological effects of CMBA could lead to the development of new pharmaceuticals and other products. Finally, further research into the antioxidant properties of CMBA could lead to the development of new products and processes for protecting cells from oxidative damage.
合成方法
CMBA can be synthesized through a variety of methods, including the Williamson ether synthesis, the Mitsunobu reaction, and the Ullmann reaction. The Williamson ether synthesis is the most common method for synthesizing CMBA. This method involves the reaction of a phenol and an alkyl halide in the presence of an alkoxide base. The Mitsunobu reaction is another method for synthesizing CMBA, which involves the reaction of a phenol and an alkyl halide in the presence of a phosphine oxide. Finally, the Ullmann reaction is a method for synthesizing CMBA by reacting a phenol with an alkyl halide in the presence of a copper salt.
科学研究应用
CMBA has been studied extensively in recent years and has been found to have a wide range of applications in the fields of scientific research and laboratory experiments. CMBA has been used in the synthesis of various organic compounds, such as 1,2-dihydroxybenzene and 1,3-dihydroxybenzene. CMBA has also been used in the synthesis of a variety of pharmaceuticals, including antifungal agents, antiviral agents, and anti-inflammatory agents. Additionally, CMBA has been used in the synthesis of various dyes and pigments, as well as in the synthesis of various polymers, such as polyurethanes and polystyrenes.
属性
IUPAC Name |
4-(4-chloro-2-methoxyphenyl)-2-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO4/c1-19-13-7-9(15)3-5-10(13)8-2-4-11(14(17)18)12(16)6-8/h2-7,16H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLBATLZTWNDXNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C2=CC(=C(C=C2)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80691071 |
Source


|
| Record name | 4'-Chloro-3-hydroxy-2'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80691071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261943-48-9 |
Source


|
| Record name | 4'-Chloro-3-hydroxy-2'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80691071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
